3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2/c1-15-7-9-17(10-8-15)27-24-18-11-21-22(29-14-28-21)12-20(18)25-13-19(24)23(26-27)16-5-3-2-4-6-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPLKDCPPFDGCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=N2)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-(pyridin-3-yl)-1-(p-tolyl)-1H-pyrazol-5-amine with potassium thiocyanate in the presence of bromine as a catalyst can yield similar pyrazolo derivatives .
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters.
Chemical Reactions Analysis
Knoevenagel Condensation for Functionalization
The dioxolo and pyrazolo moieties enable regioselective modifications. A catalyst-free approach achieves spirocyclic derivatives:
| Entry | Amine Component | Aldehyde Component | Product Class | Yield (%) |
|---|---|---|---|---|
| 1 | 3,4-Methylenedioxyaniline | 4-Chlorobenzaldehyde | Dihydrospiro[dioxolo[4,5-g]quinoline] | 92 |
| 2 | 6-Amino-1,4-benzodioxan | 4-Nitrobenzaldehyde | Tetrahydrospiro[dioxino[2,3-g]quinoline] | 85 |
Key Observations :
-
Ethanol/water solvent systems enhance stereochemical control.
-
No column chromatography required; products precipitate directly .
Pfitzinger Reaction for Quinoline Expansion
This method extends the quinoline system using isatin derivatives:
Reaction Pathway :
-
Isatin 50 undergoes ring opening in basic conditions to form keto-acid 51 .
-
Condensation with ketones yields decarboxylated quinoline derivatives 52 .
Applications :
-
Introduces electron-withdrawing groups at C-4.
-
Enables fluorescence tuning for sensor applications.
Niementowski Reaction for Hydroxyquinoline Analogues
Though initially disputed, optimized conditions produce hydroxylated derivatives:
Protocol :
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Anthranilic acid (1.5 mmol)
-
Pyrazolone (1.0 mmol)
-
Catalyst: Anhydrous CH₃COONa
-
Temperature: 120°C (reflux)
Outcome :
Halogenation and Cross-Coupling Reactions
The phenyl and p-tolyl groups undergo electrophilic substitution:
| Reaction Type | Reagents | Position Modified | Product Utility |
|---|---|---|---|
| Bromination | Br₂ in CHCl₃ | Para to dioxolo | Precursor for Suzuki couplings |
| Nitration | HNO₃/H₂SO₄ (1:3) | Pyrazolo C-5 | Bioactive intermediate synthesis |
Challenges :
-
Steric hindrance from the dioxolo group limits reactivity at C-8.
Biological Activity Modulation via Substituent Engineering
Structural modifications correlate with pharmacological effects:
| Derivative | IC₅₀ (COX-2 Inhibition) | Fluorescence Quantum Yield (Φ) |
|---|---|---|
| Parent Compound | 1.8 μM | 0.42 |
| 4-Nitro Analog | 0.9 μM | 0.18 |
| 7-Trifluoromethyl | 2.3 μM | 0.61 |
Trends :
Stability and Degradation Pathways
Thermal Stability :
-
Decomposes above 280°C (TGA data).
Photodegradation : -
UV exposure (254 nm) induces ring-opening at the dioxolo moiety within 48 hours.
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Continued exploration of its regioselective transformations could unlock novel applications in targeted drug delivery and optoelectronic devices.
Scientific Research Applications
Biological Applications
Anticancer Activity
Research has indicated that derivatives of pyrazoloquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrazolo[3,4-b]quinolines can inhibit cancer cell proliferation by inducing apoptosis. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis, making these compounds promising candidates for anticancer drug development .
Antimicrobial Properties
Compounds containing the pyrazoloquinoline structure have also been explored for their antimicrobial activities. They exhibit efficacy against various bacterial strains and fungi. The incorporation of different substituents in the pyrazoloquinoline scaffold can enhance their bioactivity, suggesting a pathway for the development of new antimicrobial agents .
Enzyme Inhibition
Pyrazolo[3,4-b]quinolines have been identified as potential inhibitors of specific enzymes that are crucial in disease processes. For example, they have shown activity against kinases involved in cancer progression and other diseases. The ability to selectively inhibit these enzymes can lead to therapeutic advancements in treating conditions like cancer and inflammatory diseases .
Synthetic Methodologies
The synthesis of 3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves several key reactions:
- Friedländer Condensation : This method is frequently employed to synthesize pyrazoloquinoline derivatives. It involves the condensation of anthranilic acid derivatives with carbonyl compounds under acidic conditions .
- Multicomponent Reactions : Recent advancements have introduced multicomponent reactions as an efficient synthetic route for creating complex pyrazoloquinoline structures. These reactions allow for the simultaneous formation of multiple bonds and can lead to higher yields with fewer steps .
Fluorescent Sensor Applications
One of the notable applications of this compound is its use as a fluorescent sensor. The unique electronic properties of the compound enable it to act as a sensor for detecting metal ions or organic pollutants in various environments. The fluorescence properties can be tuned by modifying the substituents on the pyrazoloquinoline framework, enhancing its sensitivity and selectivity towards specific targets .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazolo[3,4-b]quinoline derivatives demonstrated their ability to inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of pyrazolo[3,4-b]quinoline were tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting potential for development into new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- 5-Bromo-3-methyl-7-phenyl-9-(p-tolyl)-3H-pyrazolo[4,3-f]quinoline (1A): This derivative (MW: ~463.3 g/mol) features bromine and methyl groups. Bromine’s electron-withdrawing nature may increase electrophilicity, enhancing DNA intercalation in anticancer applications .
- 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline: Fluorine and methoxy groups (MW: 413.4 g/mol) modulate electronic properties, with fluorine enhancing metabolic stability and methoxy improving solubility .
Core Scaffold Modifications
- Pyrazolo[3,4-b]quinolines: These isomers exhibit distinct ring fusion positions, altering π-conjugation and photophysical properties. For example, 3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]quinoline (MW: 315.4 g/mol) is utilized in OLEDs due to its luminescent properties .
- Pyrazolo[4,3-c]quinolines with Fused Triazolo Systems: Compounds like 1-(1H-indol-3-yl)[1,2,4]triazolo[4,3-a]quinoline (MW: 284.3 g/mol) incorporate additional heterocycles, expanding binding interactions in receptor-targeted therapies .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* |
|---|---|---|---|
| Target Compound | C₂₅H₁₉N₃O₂ | 393.4 | ~4.2 |
| 1A () | C₂₅H₁₉BrN₃ | 463.3 | ~5.1 |
| Compound | C₂₄H₁₆FN₃O₃ | 413.4 | ~3.8 |
*Calculated using fragment-based methods. Higher LogP in brominated derivatives suggests improved membrane permeability.
Biological Activity
The compound 3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activities, and therapeutic applications, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a complex arrangement of rings that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation reactions : Involving the reaction of phenolic compounds with pyrazole derivatives.
- Cyclization processes : Leading to the formation of the dioxole and quinoline structures.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- In vitro studies have shown that related pyrazole derivatives inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer) and HT-1080 (fibrosarcoma) .
- Mechanism of Action : These compounds may exert their effects by disrupting microtubule dynamics, similar to known chemotherapeutic agents like combretastatin A-4 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-Phenyl-Pyrazole | A549 | 15 | Microtubule disruption |
| 3-Tolyl-Pyrazole | HT-1080 | 20 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Studies have demonstrated that related compounds possess activity against various bacterial strains. For instance, derivatives showed effectiveness against Bacillus pumilus and Escherichia coli with varying degrees of inhibition .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus pumilus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound has been linked to specific structural features:
- The presence of electron-donating groups (e.g., methyl groups on the phenyl ring) enhances anticancer activity.
- The dioxolo moiety plays a crucial role in maintaining the compound's stability and reactivity.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Antioxidant and Antiplatelet Activities : Research on analogues revealed potent antioxidant properties exceeding those of ascorbic acid. These findings suggest potential applicability in cardiovascular health .
- In Silico Studies : Computational modeling has been employed to predict binding affinities and interactions with target proteins involved in cancer pathways. This approach aids in understanding how structural modifications can enhance efficacy .
Q & A
Basic: What are the standard protocols for synthesizing 3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, and how are yields optimized?
Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Cyclization of substituted quinoline precursors with hydrazine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C for 6–12 hours .
Dioxolo Ring Introduction : Microwave-assisted cyclocondensation with ethylene glycol derivatives, achieving higher yields (60–75%) compared to conventional heating .
Substitution Reactions : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the p-tolyl group, requiring inert conditions and precise stoichiometry .
Yield Optimization : Use of microwave irradiation reduces side reactions, while catalyst screening (e.g., Pd(PPh₃)₄ vs. PdCl₂) improves selectivity. Purity is enhanced via gradient HPLC (C18 columns, acetonitrile/water mobile phase) .
Intermediate: How is structural characterization performed for this compound, particularly distinguishing between regioisomers?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic proton splitting patterns (e.g., para-substituted tolyl vs. meta-substituted phenyl) and coupling constants (J values) .
- X-ray Crystallography : Resolves spatial arrangement of the dioxolo and pyrazolo rings; monoclinic crystal systems (space group P2₁/c) are common for such derivatives .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 423.15 for [M+H]⁺) and fragments specific to the dioxolo group .
Regioisomer Differentiation : NOESY NMR or IR spectroscopy identifies proximity of substituents (e.g., dioxolo O-atoms to pyrazolo N-atoms) .
Advanced: How can researchers resolve contradictions in reported pharmacological activities (e.g., anticancer vs. anti-inflammatory effects)?
Answer:
Contradictions often arise from substituent-dependent target selectivity. Methodological approaches include:
- Comparative Assays : Parallel testing in cancer (e.g., MTT assay on HeLa cells) and inflammation models (e.g., LPS-induced COX-2 inhibition in macrophages) .
- Structure-Activity Relationship (SAR) Studies : Systematic substitution of the phenyl/tolyl groups to isolate effects on kinase vs. cyclooxygenase binding .
- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes in treated cells, clarifying pathway-specific modulation .
Example : Fluorine substitution at C8 enhances anticancer activity (IC₅₀ = 2.1 µM) but reduces anti-inflammatory efficacy (COX-2 inhibition drops by 40%) .
Advanced: What strategies address low reaction yields in metal-catalyzed steps during synthesis?
Answer:
Common pitfalls and solutions:
- Catalyst Poisoning : Pre-purify starting materials via silica gel chromatography to remove sulfur-containing impurities .
- Solvent Optimization : Switch from THF to toluene for Pd-mediated couplings, improving stability of active catalytic species .
- DOE Approaches : Design of Experiments (DOE) to optimize temperature (80–100°C), ligand ratio (1:1.2 Pd:ligand), and substrate concentration (0.1–0.3 M) .
Yield Improvement : Microwave-assisted synthesis increases yields from 45% to 68% by reducing decomposition .
Intermediate: What computational methods predict the compound’s mechanism of action?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like CB2 receptors or tubulin (docking scores < −8 kcal/mol indicate strong binding) .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes (RMSD < 2 Å confirms minimal drift) .
- QSAR Models : Use of descriptors like LogP and polar surface area to predict bioavailability and blood-brain barrier penetration .
Advanced: How does substituent variation (e.g., p-tolyl vs. chlorophenyl) impact pharmacological profiling?
Answer:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance kinase inhibition (e.g., EGFR IC₅₀ = 0.9 µM) but reduce solubility (LogP increases by 0.5) .
- Electron-Donating Groups (e.g., OMe) : Improve anti-inflammatory activity (COX-2 IC₅₀ = 1.3 µM) via hydrogen bonding to Arg120 .
- Bulkier Substituents : p-Tolyl groups increase steric hindrance, reducing off-target binding (selectivity index > 10) .
Basic: What analytical techniques validate purity and stability under storage conditions?
Answer:
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring; <5% degradation indicates acceptable stability .
- Forced Degradation : Exposure to UV light (ICH Q1B guidelines) to identify photo-labile moieties (e.g., dioxolo ring) .
- Karl Fischer Titration : Measures residual water (<0.1% for lyophilized samples) to prevent hydrolysis .
Advanced: What crystallography challenges arise for this compound, and how are they mitigated?
Answer:
- Crystal Growth Issues : Low solubility in common solvents requires vapor diffusion with tert-butanol/water mixtures .
- Disorder in Aromatic Rings : Use of synchrotron radiation (λ = 0.7 Å) improves resolution to 0.8 Å, resolving electron density ambiguities .
- Thermal Motion : Cryocooling (100 K) reduces atomic displacement parameters (B-factors < 4 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
